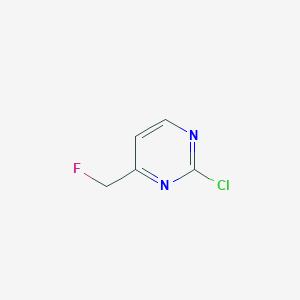

2-Chloro-4-(fluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

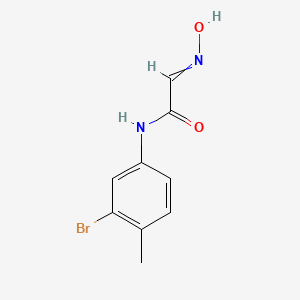

2-Chloro-4-(fluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . A specific method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described . Another process involves the amination of 2,4-Chloro-5-fluoropyrimidine using phthalimide followed by base hydrolysis .Molecular Structure Analysis

The molecular formula of this compound is C4H2ClFN2 . The average mass is 132.523 Da and the monoisotopic mass is 131.989059 Da .Chemical Reactions Analysis

Pyrimidines, including this compound, have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 60 °C at 10 mmHg, a density of 1.513 g/mL at 25 °C, and a refractive index of n20/D 1.447 .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Calculations and Molecular Docking

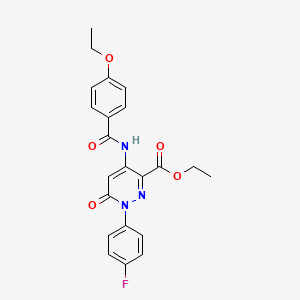

2-Chloro-4-(fluoromethyl)pyrimidine derivatives have been explored for their quantum chemical properties and molecular docking applications. For instance, a specific compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, was synthesized and analyzed through single crystal X-ray diffraction studies. This study highlighted the significance of weak but crucial interactions like C–H···O, C–H···N, and C–F···π in the stability of crystal packing. Ab-initio and Density Functional Theory (DFT) calculations were carried out to predict the optimized geometry of the molecule, which is crucial for understanding its potential pharmaceutical applications. Additionally, the study involved molecular docking with the human estrogen receptor to predict potential drug efficacy (Gandhi et al., 2016).

Anti-Inflammatory and Analgesic Agents

Derivatives of this compound, specifically in the context of pyrimidine heterocycles possessing a hydroxy group, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. A novel set of derivatives demonstrated improved anti-inflammatory and analgesic activities, underscoring the importance of the substituent's nature in enhancing these effects. This research suggests the potential of this compound derivatives in developing new pharmaceuticals (Muralidharan, James Raja, & Deepti, 2019).

Fluorous Synthesis

The fluorous synthesis technique utilizes this compound derivatives for the creation of disubstituted pyrimidines. This method involves attaching 2,4-dichloro-6-methylpyrimidine with perfluorodecanethiol, followed by various chemical reactions leading to the synthesis of disubstituted pyrimidines. The fluorous chain in this process acts as a phase tag, facilitating the purification of intermediates and products. This innovative synthesis method expands the utility of this compound in chemical research and development (Zhang, 2003).

Wirkmechanismus

Target of Action

2-Chloro-4-(fluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The mode of action of this compound is attributed to its inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of key inflammatory mediators. This results in the suppression of the inflammatory response, contributing to its anti-inflammatory effects .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of key inflammatory mediators, resulting in the suppression of the inflammatory response .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

They are involved in a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Mechanism

Some pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Metabolic Pathways

Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Eigenschaften

IUPAC Name |

2-chloro-4-(fluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-8-2-1-4(3-7)9-5/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBQVRXQHMAPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CF)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)

![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)

![N-(4-butylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2999617.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)